1H,3H,4H-[1,4]oxazino[4,3-a]indole-1,3-dione
Description
1H,3H,4H-[1,4]oxazino[4,3-a]indole-1,3-dione is a heterocyclic compound featuring a fused oxazine-indole scaffold with two ketone groups at positions 1 and 2. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
4H-[1,4]oxazino[4,3-a]indole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3/c13-10-6-12-8-4-2-1-3-7(8)5-9(12)11(14)15-10/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBPNPLZOCHBSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(=O)C2=CC3=CC=CC=C3N21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,3H,4H-[1,4]oxazino[4,3-a]indole-1,3-dione typically involves a multi-step process. One common method includes the cyclization of (1H-indol-2-yl)methanols with vinyl sulfonium salts, which leads to the formation of the oxazino-indole framework . The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide, to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1H,3H,4H-[1,4]oxazino[4,3-a]indole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the oxazine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the indole or oxazine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
1H,3H,4H-[1,4]oxazino[4,3-a]indole-1,3-dione has been explored for various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.
Biology: It has been studied for its potential as an enzyme inhibitor, which could have implications in drug development.
Medicine: Research has indicated potential antidepressant activity in derivatives of this compound.
Industry: The compound’s unique structure makes it a candidate for materials science applications, such as the development of novel polymers or organic electronic materials.
Mechanism of Action
The mechanism by which 1H,3H,4H-[1,4]oxazino[4,3-a]indole-1,3-dione exerts its effects is not fully understood. studies suggest that its biological activity may involve interaction with specific molecular targets, such as enzymes or receptors. For instance, its potential antidepressant activity could be linked to the inhibition of monoamine oxidase or the modulation of neurotransmitter levels .
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural and functional differences between 1H,3H,4H-[1,4]oxazino[4,3-a]indole-1,3-dione and related compounds:
Key Comparative Insights
Functional Group Influence
- Ketones (Dione) : The 1,3-dione groups in the target compound may facilitate hydrogen bonding or serve as electrophilic sites, contrasting with nitriles (e.g., in benzimidazole derivatives) that enhance polarity .
- Photochromism: Spirooxazine derivatives (e.g., ) demonstrate light-responsive behavior due to their spiro-conjugated systems, a property absent in non-spiro oxazinoindoles .
Physicochemical Properties
- Salt Forms: Hydrochloride salts of dihydro-oxazinoindoles (e.g., CAS 56220-82-7) improve solubility for pharmacological applications .
- Thermal Stability : High melting points (e.g., 224°C for compound 12e) correlate with rigid aromatic frameworks in anticancer derivatives .
Biological Activity
1H,3H,4H-[1,4]oxazino[4,3-a]indole-1,3-dione is a heterocyclic compound recognized for its complex fused ring structure that incorporates both oxazine and indole moieties. Its unique configuration has attracted considerable attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology and drug development.
The chemical formula of this compound is , with a molecular weight of approximately 201.18 g/mol. The compound exhibits several notable features:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₇N O₃ |
| Molecular Weight | 201.18 g/mol |
| IUPAC Name | 4H-[1,4]oxazino[4,3-a]indole-1,3-dione |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Antidepressant Properties
Research indicates that derivatives of this compound may exhibit antidepressant activity . A study highlighted the potential of oxazinoindoles in modulating neurotransmitter systems associated with mood regulation. Specifically, certain derivatives showed significant efficacy in preclinical models of depression by enhancing serotonin levels in the brain .
Antitumor Activity
Several studies have documented the anticancer properties of compounds related to this oxazinoindole structure. For instance:
- Oxazinoindoles have been shown to possess potent anti-tumor effects against various cancer cell lines. In vitro assays demonstrated that specific derivatives can inhibit cell proliferation and induce apoptosis in cancer cells .
- The presence of functional groups within the oxazino framework enhances its interaction with biological targets implicated in cancer progression.
Enzyme Inhibition
The compound has also been explored as a potential enzyme inhibitor , which could have significant implications for drug design. For example:
- Some synthesized derivatives have been identified as modulators of the Sphingosine-1-phosphate receptor (S1P1), with EC50 values in the sub-nanomolar range indicating high potency . This receptor is crucial in various physiological processes and is a target for treating diseases such as multiple sclerosis.
Synthesis and Evaluation
A comprehensive study synthesized various oxazino[4,3-a]indoles and evaluated their biological activities. The findings indicated that:
- The synthesized compounds exhibited varying degrees of activity against S1P1 receptors.
- Compounds with specific substitutions on the indole ring showed enhanced biological activity compared to their unsubstituted counterparts .
Cytotoxicity Assessment
In a cytotoxicity assessment involving different derivatives of oxazinoindoles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
